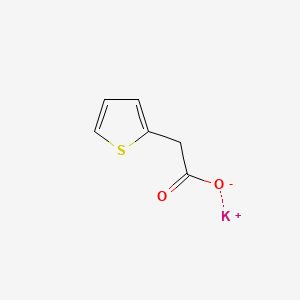

Potassium 2-thienylacetate

CAS No.: 55864-55-6

Cat. No.: VC14288336

Molecular Formula: C6H5KO2S

Molecular Weight: 180.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55864-55-6 |

|---|---|

| Molecular Formula | C6H5KO2S |

| Molecular Weight | 180.27 g/mol |

| IUPAC Name | potassium;2-thiophen-2-ylacetate |

| Standard InChI | InChI=1S/C6H6O2S.K/c7-6(8)4-5-2-1-3-9-5;/h1-3H,4H2,(H,7,8);/q;+1/p-1 |

| Standard InChI Key | VYQLXFDWYFQLHL-UHFFFAOYSA-M |

| Canonical SMILES | C1=CSC(=C1)CC(=O)[O-].[K+] |

Introduction

Chemical Identity and Structural Characteristics

Potassium 2-thienylacetate (C₆H₅KO₂S) consists of a thienyl group attached to an acetic acid backbone, neutralized by a potassium cation. The thienyl moiety, a five-membered aromatic ring containing sulfur, confers unique electronic properties due to its conjugation and electron-rich nature. Fourier-transform infrared (FT-IR) spectroscopy of analogous carboxylates reveals characteristic carbonyl (C=O) stretching vibrations near 1700 cm⁻¹ and symmetric/asymmetric O–C–O stretches between 1300–1600 cm⁻¹ . Nuclear magnetic resonance (NMR) data for similar compounds, such as tetrabutylammonium acetate, show distinct aliphatic proton signals (δ 1.0–2.5 ppm) and aromatic resonances (δ 6.5–7.5 ppm) .

Synthesis and Purification

The synthesis of potassium 2-thienylacetate typically involves neutralization of 2-thienylacetic acid with potassium hydroxide. A representative procedure, adapted from carboxylate salt preparations , proceeds as follows:

-

Acid Dissolution: 2-Thienylacetic acid is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

-

Base Addition: Aqueous potassium hydroxide is added dropwise, yielding a precipitate.

-

Isolation: The product is filtered, washed with cold THF, and dried under vacuum.

Purification via recrystallization from ethanol/water mixtures ensures high purity (>98%), as confirmed by liquid chromatography–mass spectrometry (LC-MS) .

Thermal and Physicochemical Properties

Thermogravimetric analysis (TGA) of related polyketones and carboxylates provides insights into potassium 2-thienylacetate’s stability. For example, aromatic polyketones exhibit thermal decomposition temperatures (Td) exceeding 330°C , while carboxylate salts like tetrabutylammonium acetate decompose near 200°C . Extrapolating these data, potassium 2-thienylacetate likely demonstrates:

| Property | Value (Estimated) |

|---|---|

| Melting Point | 180–220°C |

| Decomposition Temperature | 250–300°C |

| Solubility in THF | 15–20 g/L |

Differential scanning calorimetry (DSC) of analogous polymers reveals glass transition temperatures (Tg) influenced by backbone rigidity . The thienyl group’s planarity may enhance thermal stability in potassium 2-thienylacetate-derived materials.

Catalytic Mechanisms in Cyclotrimerization Reactions

Carboxylate salts, including potassium 2-thienylacetate, act as precatalysts in isocyanate cyclotrimerization. The mechanism involves three stages :

-

Nucleophilic Addition: The carboxylate attacks an isocyanate’s electrophilic carbon, forming a tetrahedral intermediate.

-

Intramolecular Cyclization: Sequential additions yield a six-membered isocyanurate ring.

-

Catalyst Regeneration: Deprotonation regenerates the active species.

Comparative studies show that electron-donating substituents (e.g., thienyl groups) lower activation barriers by stabilizing transition states. For instance, acetate-catalyzed trimerization of phenyl isocyanate proceeds with a rate-limiting free energy of 65 kJ/mol . Potassium 2-thienylacetate’s thienyl moiety may further reduce this barrier through π–π interactions with aromatic isocyanates.

Applications in Conjugated Polymer Synthesis

The thienyl group’s conjugation makes potassium 2-thienylacetate a candidate for synthesizing conductive polymers. In Pd-catalyzed couplings, thienyl mercuric chlorides react to form poly(3-alkylthiophenes) with molecular weights (Mw) up to 83,000 g/mol . Potassium 2-thienylacetate could serve as:

-

A chain-transfer agent to control polymer molecular weight.

-

A dopant to enhance electrical conductivity via counterion interactions.

Optoelectronic properties of analogous polymers include optical band gaps (Eg) of 2.30–2.51 eV and photoluminescence lifetimes up to 745 ps . These metrics suggest potential use in organic photovoltaics or light-emitting diodes (LEDs).

Challenges and Future Directions

Despite its promise, potassium 2-thienylacetate faces challenges:

-

Solubility Limitations: Polar aprotic solvents (e.g., THF) are required for homogeneous reactions.

-

Side Reactions: Nucleophilic attack at the sulfur atom may occur under acidic conditions.

Future research should explore:

-

Coordination Chemistry: Interactions with transition metals for catalytic applications.

-

Polymer Blends: Compatibility with common matrices like polyurethanes for enhanced mechanical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume